1-乙酰氧基-1,3-丁二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

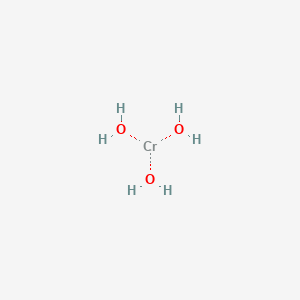

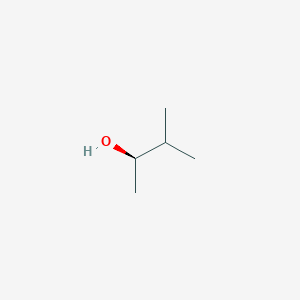

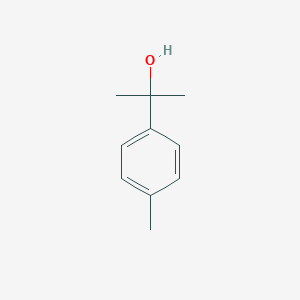

1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.

科学研究应用

化学合成

1-乙酰氧基-1,3-丁二烯 (1-ABD) 用于各种化学合成过程 . 它可以通过乙酸钾或乙酸钠催化丙烯醛和乙酸酐之间的反应生成 .

聚合物前驱体

1,3-丁二烯的高效双官能化提供了合成各种聚合物前驱体的直接途径,包括己二腈、己二醛和己二酸二酯 .

环加成反应

1-ABD 作为 2Π 或 4Π 二烯参与环加成反应 . 这种特性使其在合成复杂有机分子方面很有用。

对映选择性狄尔斯-阿尔德反应

据报道,在分子筛存在下,2-甲氧基-5-甲基-1,4-苯醌与 1-ABD 的对映选择性狄尔斯-阿尔德反应 . 这种反应在手性化合物合成中很有用。

与亲双烯体的反应

1-ABD 用于与亲双烯体反应,例如马来酰亚胺、核桃醌、丁炔-1,4-二酮和 2-(4-甲基苯基)-2H-氮杂环丙烷-3-羧酸甲酯 . 这些反应在杂环化合物的合成中很有用。

可见光光催化

1-ABD 用于可见光光催化 . 这种应用在绿色化学中很有用,因为它减少了对高能量输入的需求。

分子间氧杂-毕克特-斯彭格勒环化

1-ABD 在分子间氧杂-毕克特-斯彭格勒环化过程中用作反应物 . 这种反应在四氢异喹啉衍生物的合成中很有用。

催化剂开发

作用机制

Target of Action

1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .

Mode of Action

The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .

Biochemical Pathways

1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .

Pharmacokinetics

It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.

Result of Action

The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.

Action Environment

The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .

属性

CAS 编号 |

1515-76-0 |

|---|---|

分子式 |

C6H8O2 |

分子量 |

112.13 g/mol |

IUPAC 名称 |

[(1Z)-buta-1,3-dienyl] acetate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |

InChI 键 |

NMQQBXHZBNUXGJ-PLNGDYQASA-N |

SMILES |

CC(=O)OC=CC=C |

手性 SMILES |

CC(=O)O/C=C\C=C |

规范 SMILES |

CC(=O)OC=CC=C |

Key on ui other cas no. |

35694-20-3 1515-76-0 |

Pictograms |

Flammable; Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)